1-(Isocyanomethyl)-4-methylbenzene CAS 39495-97-1 properties
1-(Isocyanomethyl)-4-methylbenzene CAS 39495-97-1 properties
An In-depth Technical Guide to 1-(Isocyanomethyl)-4-methylbenzene (CAS 39495-97-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(isocyanomethyl)-4-methylbenzene, a versatile isocyanide reagent. It delves into its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in multicomponent reactions that are pivotal in modern synthetic and medicinal chemistry.
Core Properties and Specifications
1-(Isocyanomethyl)-4-methylbenzene is a liquid organic compound valued for the unique reactivity of its isocyanide functional group.[1][2] This functional group acts as a powerful building block in synthetic chemistry, enabling the rapid construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
The fundamental properties of this reagent are summarized below. Proper storage is critical to maintain its purity and reactivity; it should be stored in an inert atmosphere, typically in a freezer at or below -20°C, and transported under cold-chain conditions to prevent degradation.[1][2]
| Property | Value | Source(s) |
| CAS Number | 39495-97-1 | [1][2] |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.18 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥98% | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
| InChI Key | HGHYFKUMLWEAMR-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(C=C1)C[N+]#[C-] | [2] |
Spectral Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the molecular structure. A singlet for the three methyl protons (CH₃) will appear in the aliphatic region (~2.3 ppm). The two benzylic protons (-CH₂-) adjacent to the isocyanide group will present as a singlet further downfield (~4.5-4.8 ppm). The four aromatic protons on the p-substituted benzene ring will typically appear as two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of an AA'BB' system.[3]
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbon, signals for the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), a signal for the benzylic methylene carbon, and a characteristic signal for the isocyano carbon (-N≡C) in the range of 155-170 ppm.[4]
-
IR Spectroscopy: A prominent and sharp absorption band between 2140 and 2180 cm⁻¹ is the hallmark of the isocyanide (N≡C) stretching vibration.
-
Mass Spectrometry: The electron impact (EI) mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 131).[5]
Synthesis and Purification Protocol
Aryl and benzyl isocyanides are commonly synthesized via the dehydration of the corresponding N-substituted formamides. The following protocol is a representative method adapted from established procedures for similar isocyanides.[6] The core principle is the removal of a water molecule from the formamide precursor using a potent dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base to neutralize the resulting acid.
Workflow for the Synthesis of 1-(Isocyanomethyl)-4-methylbenzene
Caption: Workflow for the synthesis of 1-(isocyanomethyl)-4-methylbenzene.
Detailed Step-by-Step Methodology
-
Precursor Preparation: Begin with N-(4-methylbenzyl)formamide, which can be synthesized by reacting 4-methylbenzylamine with formic acid or a derivative.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve N-(4-methylbenzyl)formamide (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (2-3 equivalents) in a dry solvent like dichloromethane.
-
Dehydration: Cool the stirred solution to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5-10°C. The use of POCl₃ is critical as it is a highly effective dehydrating agent for formamides.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize acidic byproducts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with several portions of dichloromethane or diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure 1-(isocyanomethyl)-4-methylbenzene.[7] Isocyanides can be unstable, so it is crucial to avoid excessive heating during this process.[6]
Chemical Reactivity and Core Applications
The synthetic utility of 1-(isocyanomethyl)-4-methylbenzene stems from the unique electronic nature of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character. This duality makes it a cornerstone reagent in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product.[8][9][10]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[11][12][13] This reaction is prized for its high atom economy and operational simplicity.[12]
Mechanism: The reaction is believed to proceed through a cyclic, non-ionic transition state in aprotic solvents.[14] The key steps involve the nucleophilic attack of the isocyanide on the carbonyl carbon, which is activated by the carboxylic acid, followed by an intramolecular acyl transfer to form the stable α-acyloxy amide product.[12][15]
Caption: Generalized mechanism of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most significant MCRs, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to generate a highly functionalized α-acylamino amide, often referred to as a "bis-amide".[16][17][18] This reaction is a cornerstone of combinatorial chemistry and is frequently used to rapidly generate libraries of peptide-like molecules for drug discovery.[18][19]
Mechanism: The reaction is initiated by the condensation of the amine and the carbonyl compound to form an imine (or its protonated form, an iminium ion).[15][17] The nucleophilic isocyanide then attacks the iminium ion, creating a highly reactive nitrilium ion intermediate.[15][16] This intermediate is subsequently trapped by the carboxylate anion, followed by a final, irreversible Mumm rearrangement to yield the thermodynamically stable bis-amide product.[17] This final rearrangement is the driving force for the entire reaction sequence.[16][17]
Caption: The mechanistic pathway of the Ugi four-component reaction.
Representative Ugi Reaction Protocol
-
Setup: To a vial, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Solvent: Add a polar aprotic solvent such as methanol or dimethylformamide (DMF) to achieve a high concentration (0.5 M to 2.0 M).[17]
-
Isocyanide Addition: Add 1-(isocyanomethyl)-4-methylbenzene (1.0 eq) to the mixture. The reaction is often exothermic and typically proceeds to completion within minutes to a few hours at room temperature.[17]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue can be purified by standard methods such as column chromatography or recrystallization to isolate the desired bis-amide product.
Safety, Handling, and Storage
1-(Isocyanomethyl)-4-methylbenzene is a toxic compound and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
| Hazard Information | Details |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[1]H311: Toxic in contact with skin.H331: Toxic if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.[20]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: Wear a lab coat and appropriate protective clothing.
Handling and Storage:
-
Handle only in a chemical fume hood.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a freezer at or below -20°C for long-term stability.[1][2]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
Conclusion
1-(Isocyanomethyl)-4-methylbenzene is a powerful and versatile reagent for advanced organic synthesis. Its primary application in multicomponent reactions like the Passerini and Ugi reactions allows for the efficient, atom-economical construction of complex, highly-functionalized molecules from simple precursors. This capability makes it an invaluable tool for researchers in medicinal chemistry and drug development who are focused on the rapid synthesis of diverse compound libraries for biological screening. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
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